methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science . This particular compound features a chromen-2-one core structure, which is often associated with significant pharmacological properties .
Properties
IUPAC Name |
methyl 4-[(4-ethyl-7-methyl-2-oxochromen-5-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-15-11-19(22)26-18-10-13(2)9-17(20(15)18)25-12-14-5-7-16(8-6-14)21(23)24-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLBKZVWEJKRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This reaction forms an intermediate, which is then further reacted with methyl 4-bromomethylbenzoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin core.
Medicine: Explored for its anticoagulant properties, similar to other coumarin derivatives like warfarin.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate involves its interaction with various molecular targets. The chromen-2-one core can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects . Additionally, its ability to interfere with the vitamin K cycle makes it a potential anticoagulant .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a similar coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe.
Uniqueness
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Biological Activity
Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticoagulant properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is methyl 4-[(4-ethyl-7-methyl-2-oxochromen-5-yl)oxymethyl]benzoate, with a molecular formula of and a molecular weight of 352.38 g/mol. The structure features a coumarin core linked to a benzoate moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 352.38 g/mol |
| CAS Number | 690682-71-4 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase, enzymes critical for bacterial replication. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study tested the compound against several pathogens using the disc diffusion method. The results indicated a clear zone of inhibition around discs containing the compound, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. It has been found to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
Mechanism of Action
The anticancer effects are attributed to the compound's ability to:
- Interfere with cell cycle progression.
- Induce oxidative stress leading to cell death.
- Inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Oxidative stress |
Anticoagulant Properties
Similar to other coumarin derivatives like warfarin, this compound has been investigated for its anticoagulant properties. It acts by inhibiting vitamin K epoxide reductase, an essential enzyme in the coagulation cascade.
Research Findings
In animal models, administration of this compound resulted in prolonged prothrombin time, indicating its potential use as an anticoagulant agent.
Comparison with Similar Compounds
This compound shares structural similarities with other coumarin derivatives but exhibits unique biological activities due to its specific substitution pattern.
| Compound | Biological Activity | Notes |
|---|---|---|
| Warfarin | Anticoagulant | Widely used anticoagulant |
| Dicoumarol | Anticoagulant | Derived from coumarin |
| 4-Methylumbelliferone | Fluorescent probe | Used in biochemical assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
